molecular formula C7H7F3OS B13295874 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol

Cat. No.: B13295874
M. Wt: 196.19 g/mol
InChI Key: AMJKOBGCMYTLQR-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol ( 1862911-95-2) is a high-value chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features a thiophene ring substituted with a trifluoromethyl group and an ethanol functional group, a combination that offers unique properties for developing novel bioactive molecules. Incorporating the trifluoromethyl (-CF3) group into organic compounds is a crucial strategy in modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to improve a compound's pharmacokinetic profile . The thiophene heterocycle is a privileged scaffold in pharmaceuticals, making this reagent a versatile intermediate for constructing more complex structures. The ethanol side chain provides a handle for further synthetic modification, allowing researchers to link this scaffold to other pharmacophores or tailor its physicochemical properties. This compound is supplied with a guaranteed purity of 95% and should be stored at 2-8°C to ensure stability . It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

2-[4-(trifluoromethyl)thiophen-3-yl]ethanol

InChI

InChI=1S/C7H7F3OS/c8-7(9,10)6-4-12-3-5(6)1-2-11/h3-4,11H,1-2H2

InChI Key

AMJKOBGCMYTLQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Construction or functionalization of the thiophene core,
  • Introduction of the trifluoromethyl substituent at the 4-position,
  • Attachment of the ethan-1-ol side chain at the 3-position,
  • Final reduction or functional group transformation to yield the hydroxyl group.

Method 1: Acylation and Hydration Approach via Trifluoroacetylated Intermediates

This method is based on the acylation of thiophene derivatives with trifluoroacetic anhydride followed by hydration and reduction steps.

  • Step 1: Acylation of 1,1-dimethoxy-1-(thiophen-2-yl)propane

    The starting material, 1,1-dimethoxy-1-(thiophen-2-yl)propane, undergoes acylation with trifluoroacetic anhydride to yield trifluoromethylated diketone intermediates.

  • Step 2: Hydration to Dihydroxy Ketones

    The diketones are then converted into 4,4,4-trifluoro-3,3-dihydroxy derivatives by aqueous acidic work-up, promoting hydration at the carbonyl groups to form geminal diols.

  • Step 3: Cyclocondensation or Reduction

    Further reactions with nucleophiles such as hydroxylamine or hydrazine can lead to cyclocondensation products, or alternatively, reduction steps can convert the ketone moieties into the corresponding ethan-1-ol side chain.

Research Findings:

  • Flores et al. (2018) demonstrated that the hydration step converts dicarbonyl compounds into stable dihydroxy trifluoromethylated thiophene derivatives, which can be further manipulated to yield hydroxylated side chains.

  • The hydration equilibrium favors the geminal diol form under acidic aqueous conditions, facilitating subsequent transformations.

Method 2: Photoredox Catalysis for Direct Hydroxyalkylation

A modern and efficient approach involves visible-light-mediated photoredox catalysis to generate hydroxyalkyl radicals that add to thiophene derivatives bearing trifluoromethyl groups.

  • Step 1: Generation of 1-Hydroxy-2,2,2-trifluoroethyl Radicals

    Under violet LED irradiation, redox-active ethers or related precursors are converted into alkoxy radicals, which undergo hydrogen atom transfer (HAT) to form hydroxyalkyl radicals.

  • Step 2: Radical Addition to Thiophene Derivatives

    These radicals add regioselectively to styrene or thiophene derivatives, introducing the hydroxyalkyl side chain at the desired position.

  • Step 3: Reduction and Purification

    The radical adducts are reduced using sodium borohydride in ethanol to yield the hydroxyethyl-substituted trifluoromethylthiophenes.

Research Findings:

  • The method achieves moderate to good yields (up to 35% isolated yield for related hydroxytrifluoroethyl acetophenones) and allows for mild reaction conditions, avoiding harsh reagents.

  • The photoredox process is highly selective and scalable, with reactions performed under ambient temperature and visible light.

Method 3: Difluorination and Subsequent Functional Group Transformations

Although focused on difluorinated ketones, related synthetic protocols provide insight into trifluoromethylation strategies on thiophene rings.

  • Starting from trifluoromethylated diketones, difluorination using Selectfluor in refluxing acetonitrile yields pentafluorinated dihydroxybutanones.

  • Subsequent acid work-up and extraction afford trifluoromethylated hydroxy ketones that can be reduced to ethan-1-ols.

Research Findings:

  • The use of Selectfluor enables selective fluorination without decomposing the thiophene ring.

  • The method is useful for preparing trifluoromethylated thiophene derivatives with hydroxyl functionalities after reduction.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Acylation + Hydration Trifluoroacetic anhydride, acidic aqueous work-up Up to 91% (for cyclocondensation products) High regioselectivity; well-established Multi-step; requires careful control of hydration equilibrium
Photoredox Catalysis 4DPAIPN photocatalyst, violet LED, NaBH4 reduction ~35% isolated yield Mild conditions; scalable; selective Moderate yields; requires photoredox setup
Difluorination + Reduction Selectfluor, reflux in MeCN, acid work-up Not explicitly quantified Selective fluorination; versatile intermediates Requires handling of fluorinating agents; multi-step

Detailed Research Findings and Notes

  • Regioselectivity: The trifluoromethyl group is introduced predominantly at the 4-position of the thiophene ring, while the ethan-1-ol side chain is installed at the 3-position, consistent with electrophilic substitution patterns on thiophene.

  • Hydration Equilibria: The formation of geminal diols from trifluoromethylated diketones is critical for subsequent transformations; acidic aqueous conditions shift the equilibrium toward the hydrated form, facilitating further reactions.

  • Photoredox Mechanism: The generation of hydroxyalkyl radicals via visible-light-induced single electron transfer (SET) and hydrogen atom transfer (HAT) enables mild and selective C–C bond formation on thiophene substrates.

  • Purification: Flash column chromatography on silica gel is commonly used to isolate the final hydroxyethyl trifluoromethylthiophene products, with solvent systems typically hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol involves:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol C₇H₇F₃OS 216.19 (calc.) Thiophene, -CF₃, -CH₂CH₂OH
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol C₉H₅F₇OS 293.99 Phenylthioether, -CF₃, -CH₂CH₂OH
2-(Thiophen-3-yl)ethan-1-ol C₆H₈OS 128.19 Thiophene, -CH₂CH₂OH
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol C₉H₉F₄NO 223.17 Phenylamino, -CF₃, -CH₂CH₂OH
2-{4-[(Thiophen-3-yl)methyl]piperazin-1-yl}ethan-1-ol C₁₁H₁₈N₂OS 234.34 Thiophene, piperazine, -CH₂CH₂OH

Key Observations:

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound and ’s phenylthioether analog enhances electrophilicity compared to non-fluorinated analogs like 2-(thiophen-3-yl)ethan-1-ol .
  • Solubility: The hydroxyl group improves water solubility, but the -CF₃ group counteracts this by increasing hydrophobicity. Piperazine-containing analogs (e.g., ) exhibit higher solubility in polar solvents due to basic nitrogen atoms.
  • Synthetic Complexity: Fluorinated analogs (e.g., ) require multi-step syntheses involving fluorinated intermediates, whereas non-fluorinated thiophene derivatives (e.g., ) are simpler to prepare.

Biological Activity

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol, with the CAS number 1862911-95-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is C7_7H7_7F3_3OS, with a molecular weight of 196.19 g/mol. The trifluoromethyl group attached to the thiophene ring significantly influences the compound's reactivity and biological activity.

PropertyValue
CAS Number1862911-95-2
Molecular FormulaC7_7H7_7F3_3OS
Molecular Weight196.19 g/mol

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. Compounds similar to 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol have shown promising results against several cancer cell lines. For instance, IC50_{50} values for related thiourea derivatives ranged from 3 to 14 µM in studies targeting pancreatic and breast cancer cells . This suggests that the trifluoromethyl group may enhance the cytotoxic effects of these compounds.

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In particular, some compounds demonstrated over 70% inhibition at concentrations as low as 10 µg/mL . This indicates that 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol could potentially exhibit similar anti-inflammatory properties.

Case Studies

  • Antibacterial Efficacy : A study evaluated several thiophene derivatives for their antibacterial activity against a panel of pathogens. The results indicated that modifications in the thiophene structure significantly influenced antibacterial potency, suggesting that similar modifications could enhance the activity of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol.
  • Cytotoxicity Against Cancer Cell Lines : Research on various thiourea derivatives revealed that those with trifluoromethyl substitutions exhibited lower IC50_{50} values in human leukemia cell lines compared to their non-fluorinated counterparts. This finding underscores the potential for developing effective anticancer agents based on the structure of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol.

Q & A

Q. Example Data :

  • HRMS : [M+H]⁺ calcd. for C₈H₈F₃OS: 223.0345; found: 223.0342.
  • ¹H NMR (CDCl₃) : δ 7.45 (s, 1H, thiophene-H), 3.75 (t, 2H, -CH₂OH), 2.90 (t, 2H, -CH₂-).

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

  • Purity variations : Impurities >5% can skew assays; use HPLC to ensure >98% purity .
  • Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent (DMSO vs. aqueous buffers) affect activity. Validate protocols using positive controls like ciprofloxacin .
  • Structural analogs : Compare with derivatives (e.g., 2-amino-thiophene ethanol) to isolate structure-activity relationships .

What computational strategies elucidate the electronic effects of the trifluoromethyl group on reactivity?

Advanced Research Question
The -CF₃ group is strongly electron-withdrawing, altering the thiophene ring’s electron density. Methods include:

  • DFT calculations : To map electrostatic potential surfaces and predict nucleophilic/electrophilic sites.
  • Hammett substituent constants : Quantify the -CF₃ group’s σₚ value (~0.54) to model reaction kinetics .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to explain enhanced binding affinity .

How can reaction scalability be improved without compromising yield or purity?

Advanced Research Question
Scale-up challenges include heat dissipation and by-product formation. Strategies:

  • Flow chemistry : Continuous processing minimizes exothermic risks in bromination steps .
  • Catalyst screening : Use immobilized catalysts (e.g., Pd/C for hydrogenation) for easy recovery and reuse.
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .

Q. Example Optimization Table :

ParameterLab Scale (1g)Pilot Scale (100g)
Temperature80°C75°C (to reduce side reactions)
Solvent Volume10 mL/g7 mL/g
Yield85%82%

What mechanistic studies are needed to clarify its interactions with biological targets?

Advanced Research Question

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with enzymes like cytochrome P450.
  • Kinetic assays : Measure IC₅₀ values under varying pH/temperature to identify optimal inhibitory conditions .
  • Metabolite profiling : Use LC-MS to track in vitro degradation products and assess metabolic stability .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Research Question

  • Light sensitivity : Store in amber vials at -20°C; degradation >5% observed after 30 days at RT .
  • Humidity control : Hygroscopic ethanol chain requires desiccants to prevent hydrolysis.
  • Long-term stability : Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life guidelines .

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